

(-)-alpha-Methylnorepinephrine chemical structure and properties

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Compound of Interest

Compound Name: (-)-alpha-Methylnorepinephrine

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An In-depth Technical Guide to (-)-alpha-Methylnorepinephrine

Introduction

(-)-alpha-Methylnorepinephrine, also known as levonordefrin or Corbadrine, is a sympathomimetic amine that is structurally related to norepinephrine.^[1] It functions as a vasoconstrictor and is most commonly used in dental local anesthetic solutions to decrease blood flow, thereby prolonging the duration of the anesthetic effect.^[2] This compound is also the primary active metabolite of the antihypertensive drug methyldopa, responsible for its therapeutic effects.^{[3][4][5][6]} This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and relevant experimental methodologies for **(-)-alpha-methylnorepinephrine**.

Chemical Structure and Identification

(-)-alpha-Methylnorepinephrine is a catecholamine with the IUPAC name 4-[(1R)-2-amino-1-hydroxypropyl]benzene-1,2-diol.^[7] It is the (-)-erythro stereoisomer of alpha-methylnorepinephrine.^[2]

Synonyms: Levonordefrin, Corbadrine, Neo-Cobefrine, (-)-Nordefrin, (-)-3,4-Dihydroxynorephedrine.^[1]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **(-)-alpha-Methylnorepinephrine** are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ NO ₃	[7]
Molecular Weight	183.20 g/mol	[7]
CAS Number	829-74-3	
Appearance	White to light brown powder	
Solubility	DMSO: 5 mg/mL (warmed)	
XLogP3	-0.8	[7]
Hydrogen Bond Donors	5	[7]
Hydrogen Bond Acceptors	4	[7]
Rotatable Bond Count	3	[7]
InChI Key	GEFQWZLICWMTKF- CDUCUWFYSA-N	[1]
SMILES String	N--INVALID-LINK-- c1cc(c(cc1)O)O">C@@@HC	
Storage Temperature	-20°C	

Pharmacology and Mechanism of Action

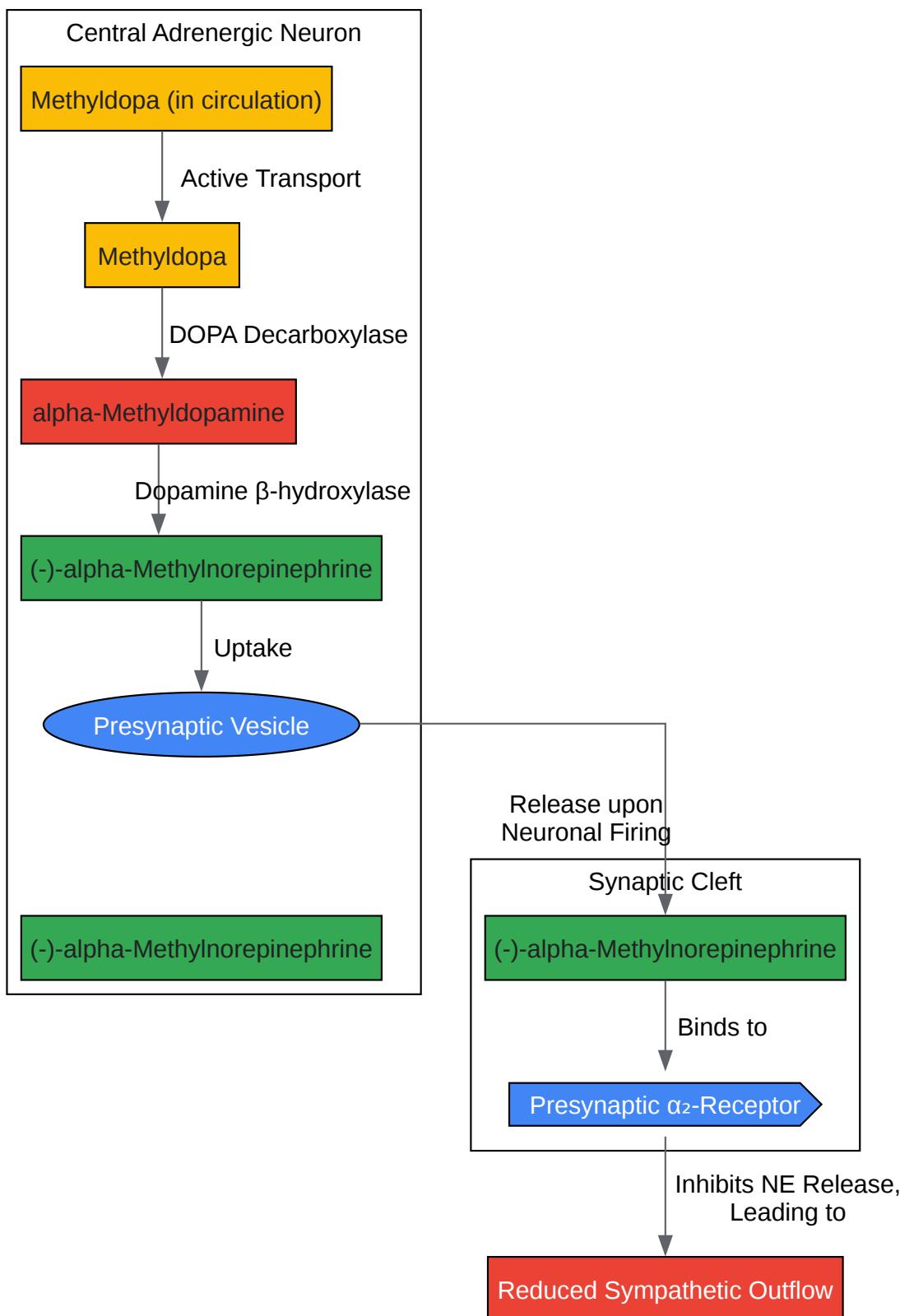
(-)-alpha-Methylnorepinephrine is a non-selective agonist of adrenergic receptors, with a preference for α_2 -adrenergic receptors.[\[1\]](#) Its sympathomimetic and vasoconstrictive effects are mediated through its interaction with these receptors.[\[1\]](#)

Role as the Active Metabolite of Methyldopa

The antihypertensive agent methyldopa is a prodrug that exerts its therapeutic effect after being metabolized into **(-)-alpha-methylnorepinephrine** in the central nervous system.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The metabolic conversion process is as follows:

- Uptake: Metyldopa, an analog of L-DOPA, is transported into central adrenergic neurons.[6]
- Decarboxylation: Inside the neuron, L-aromatic amino acid decarboxylase (DOPA decarboxylase) converts metyldopa to alpha-metyldopamine.[3][6]
- Hydroxylation: Dopamine β -hydroxylase then converts alpha-metyldopamine to **(-)-alpha-methylnorepinephrine**.[3][6]
- Vesicular Storage and Release: This newly formed **(-)-alpha-methylnorepinephrine** is stored in presynaptic vesicles, often displacing norepinephrine.[6]
- Receptor Agonism: Upon neuronal firing, **(-)-alpha-methylnorepinephrine** is released and acts as a potent agonist at presynaptic α_2 -adrenergic receptors.[3][6]
- Inhibition of Sympathetic Outflow: The stimulation of these inhibitory autoreceptors reduces the release of norepinephrine, leading to decreased sympathetic outflow from the CNS, which in turn lowers peripheral vascular resistance and blood pressure.[5][6]



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Caption: Metabolic conversion of Methyldopa to **(-)-alpha-Methylnorepinephrine**.

Adrenergic Receptor Activity

(-)-alpha-Methylnorepinephrine acts as a non-selective agonist at α_1 , α_2 , and β -adrenergic receptors.^[1] However, it exhibits preferential activity at α_2 -adrenergic receptors.^[1] While it is a widely used tool for studying α_2 -adrenoceptor function, its selectivity in humans *in vivo* requires consideration of its β -adrenergic effects.^[8] Studies have shown that its cardiovascular effects are primarily mediated by β -adrenoceptors, though an α_2 -adrenergic component is detectable.^[8] It is considered less potent than epinephrine but has a potency comparable to norepinephrine in inducing vasoconstriction.^{[2][9]}

Pharmacological Effects

The administration of **(-)-alpha-methylnorepinephrine** leads to a range of physiological responses.

Parameter	Effect	Source
Heart Rate	Increased	[8]
Systolic Blood Pressure	Increased	[8]
Diastolic Blood Pressure	Decreased	[8]
Cardiac Output	Increased	[8]
Total Peripheral Resistance	Decreased	[8]
Plasma Norepinephrine	Decreased	[8]
Blood Glucose	Increased	[8]
Serum Insulin	Increased	[8]
Free Fatty Acids	Increased	[8]

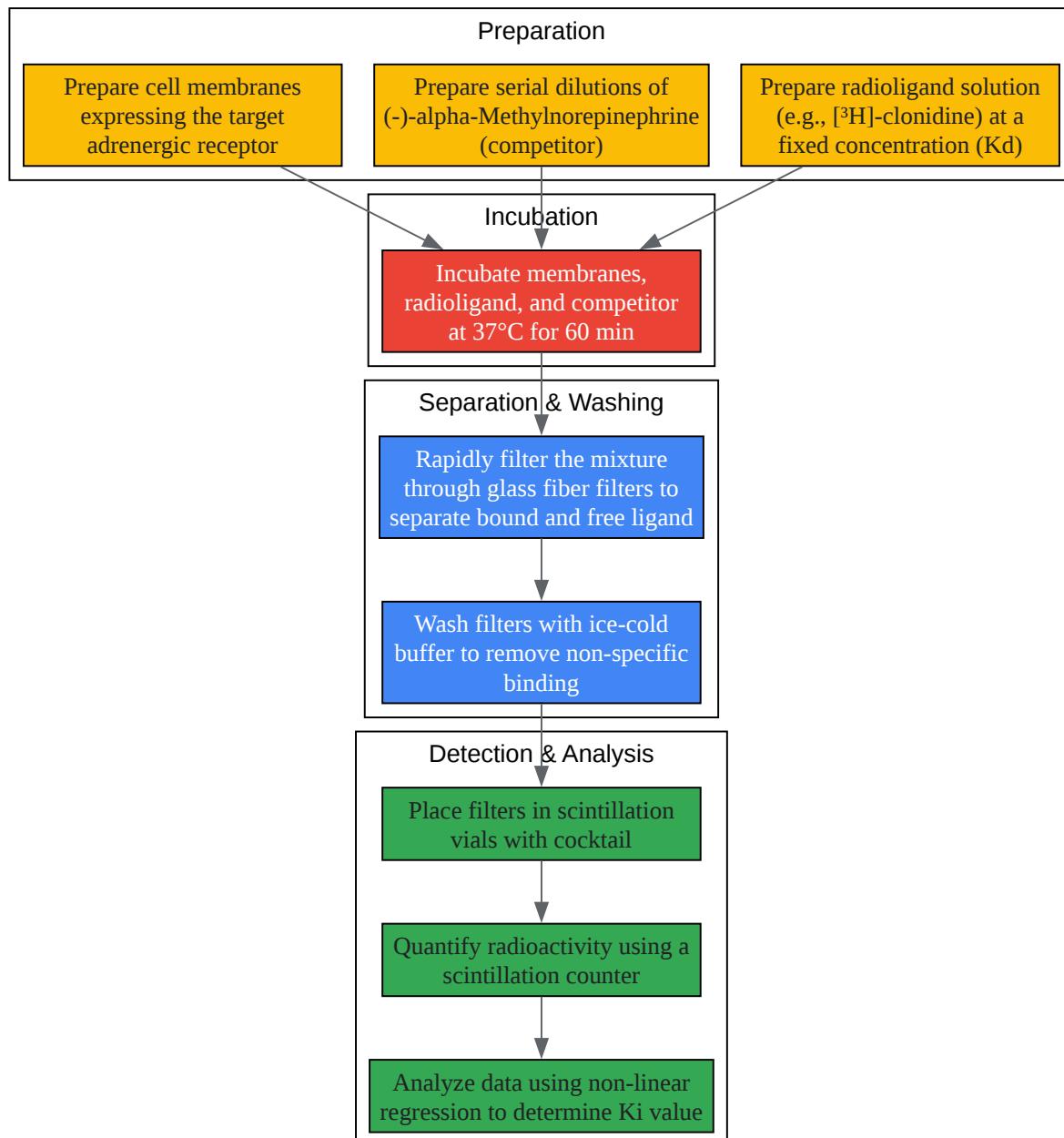
Note: These effects were observed during intravenous infusion in healthy males and can be modulated by adrenergic receptor antagonists. For instance, the β -adrenoceptor antagonist propranolol reverses the increases in heart rate and cardiac output.^[8]

Experimental Protocols

Detailed experimental protocols are essential for studying the properties and effects of **(-)-alpha-methylnorepinephrine**. Below are generalized methodologies based on common research practices.

Protocol: In Vitro Adrenergic Receptor Binding Assay

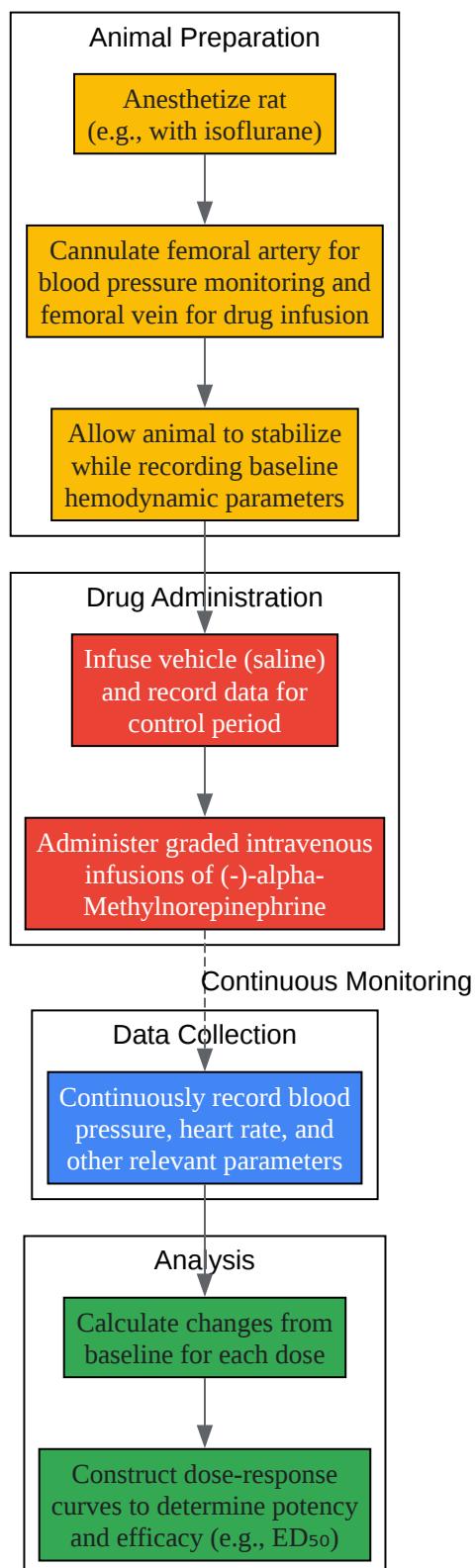
This protocol outlines a competitive radioligand binding assay to determine the affinity of **(-)-alpha-methylnorepinephrine** for a specific adrenergic receptor subtype (e.g., α_{2a} -AR).

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Caption: Workflow for an *in vitro* adrenergic receptor binding assay.

Protocol: In Vivo Cardiovascular Response in an Animal Model

This protocol describes a method to assess the hemodynamic effects of **(-)-alpha-methylnorepinephrine** in an anesthetized rat model.

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Caption: Workflow for in vivo cardiovascular response testing.

Synthesis Overview

The synthesis of **(-)-alpha-methylnorepinephrine**, a chiral molecule, requires stereoselective methods to obtain the desired (1R,2S) configuration. While specific industrial synthesis protocols are proprietary, a general approach can be derived from the synthesis of related catecholamines like norepinephrine.[\[10\]](#)[\[11\]](#)

A common strategy involves:

- Starting Material: Beginning with a protected catechol derivative, such as 3,4-dihydroxy-2'-chloroacetophenone.[\[10\]](#)
- Chiral Amine Introduction: Reaction with a chiral amine (e.g., R-(+)-alpha-methylbenzylamine) to introduce a chiral center and form an intermediate.[\[10\]](#)
- Stereoselective Reduction: Reduction of the ketone group. This is a critical step where chiral reducing agents (e.g., chiral oxazaborolidines) can be used to induce the desired stereochemistry at the hydroxyl group, favoring the R configuration.[\[10\]](#)[\[11\]](#)
- Deprotection/Hydrogenation: Removal of protecting groups, often through catalytic hydrogenation, which also removes the chiral auxiliary amine, yielding the final product.[\[10\]](#)
- Purification: The final compound is purified, often through crystallization or chromatography, to achieve high optical purity.[\[10\]](#)

Conclusion

(-)-alpha-Methylnorepinephrine is a pharmacologically significant catecholamine with well-defined vasoconstrictive properties. Its primary clinical application is in dentistry, and it plays a crucial role as the active metabolite of the antihypertensive drug methyldopa. Understanding its chemical properties, mechanism of action at adrenergic receptors, and physiological effects is vital for its effective and safe use in clinical and research settings. The experimental protocols outlined provide a framework for further investigation into its pharmacological profile and for the development of novel therapeutics targeting the adrenergic system.

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